molecular formula C12H10BrNO B1340178 3-Bromo-5-(4-methoxyphenyl)pyridine CAS No. 452972-07-5

3-Bromo-5-(4-methoxyphenyl)pyridine

Cat. No.: B1340178
CAS No.: 452972-07-5
M. Wt: 264.12 g/mol
InChI Key: NMABCNUNSGFELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(4-methoxyphenyl)pyridine can involve various strategies, including palladium-catalyzed cross-coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which is used to create carbon-carbon bonds. This reaction involves the coupling of a bromopyridine precursor with a methoxyphenylboronic acid under palladium catalysis . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(4-methoxyphenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted pyridines.

    Coupling Products: Biphenyl derivatives or other complex aromatic compounds.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Dehalogenated pyridines or other reduced derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-5-(4-methoxyphenyl)pyridine is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo cross-coupling reactions makes it valuable in constructing complex molecular architectures .

Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity. Its derivatives may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .

Industry: In the materials science field, this compound can be used to create materials with specific luminescent properties. These materials can be applied in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-(4-methoxyphenyl)pyridine is unique due to the presence of both a bromine atom and a methoxyphenyl group on the pyridine ring. This combination of substituents allows for diverse reactivity and the potential to form a wide range of derivatives with varying properties .

Properties

IUPAC Name

3-bromo-5-(4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMABCNUNSGFELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476868
Record name 3-Bromo-5-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452972-07-5
Record name 3-Bromo-5-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,5-dibromopyridine (Sigma-Aldrich, St. Louis, USA) (1 eq, 8.4 mmol, 2 g) and 4-methoxy-phenylboronic acid (Sigma-Aldrich, St. Louis, USA) (1 eq, 8.4 mmol, 1.30 g) in MeCN (12 ml), Na2CO3 (2 eq, 16.7 mmol, 1.79 g) and Pd(PPh3)4 (0.04 eq, 0.334 mmol, 398 mg) are added. The mixture is heated using microwave radiation at 140° C. for 10 min. The solvents are evaporated, the residue is taken up in aqueous NaOH solution (1 M) and extracted with DCM. The organic layer is washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. Purification by column chromatography (hexane/EtOAc) yields the title compound; [M+H]+=264/266.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
398 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(4-methoxyphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(4-methoxyphenyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-(4-methoxyphenyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-(4-methoxyphenyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-(4-methoxyphenyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-(4-methoxyphenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.